An In-depth Technical Guide to 5-Cyano-2-fluorobenzaldehyde: Chemical Properties and Structure
An In-depth Technical Guide to 5-Cyano-2-fluorobenzaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 5-Cyano-2-fluorobenzaldehyde. It is intended to be a valuable resource for professionals in research, science, and drug development who are interested in utilizing this versatile chemical intermediate.
Core Chemical Properties
5-Cyano-2-fluorobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄FNO | [1][2][3][4] |
| Molecular Weight | 149.12 g/mol | [1][2][3][4] |
| CAS Number | 146137-79-3 | [2][3][4] |
| Appearance | White to light yellow powder | [2] |
| Boiling Point | 216.5 ± 20.0 °C (Predicted) | [5] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [5] |
| Purity | Typically ≥ 98% (GC) | [2] |
| Storage Conditions | 0-8°C | [2] |
Chemical Structure and Identifiers
The structure of 5-Cyano-2-fluorobenzaldehyde is characterized by a benzene ring substituted with a cyano group, a fluorine atom, and a formyl (aldehyde) group.
2D Structure:
| Identifier | Value |
| IUPAC Name | 4-fluoro-3-formylbenzonitrile |
| SMILES | C1=CC(=C(C=C1C#N)F)C=O |
| InChI | InChI=1S/C8H4FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H |
| InChI Key | QVBHRCAJZGMNFX-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of 5-Cyano-2-fluorobenzaldehyde
A common and effective method for the synthesis of 5-Cyano-2-fluorobenzaldehyde involves the cyanation of its bromo-precursor, 5-bromo-2-fluorobenzaldehyde.[6]
Reaction:
5-bromo-2-fluorobenzaldehyde + CuCN → 5-Cyano-2-fluorobenzaldehyde + CuBr
Materials:
-
5-bromo-2-fluorobenzaldehyde
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and magnetic stirrer, combine 5-bromo-2-fluorobenzaldehyde and copper(I) cyanide in N,N-dimethylformamide.
-
Heat the reaction mixture to a high temperature (e.g., 190°C) to facilitate the nucleophilic substitution of the bromine atom with the cyanide group.[6]
-
Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The workup procedure typically involves pouring the reaction mixture into an aqueous solution to precipitate the product and quench any remaining reactive species.
-
The crude product is then collected by filtration, washed, and purified, often by recrystallization or column chromatography, to yield pure 5-Cyano-2-fluorobenzaldehyde.
Applications in Drug Development
5-Cyano-2-fluorobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[5][7] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in certain tumors, such as those with BRCA1 or BRCA2 mutations.[1][8]
Role in PARP Inhibitor Synthesis and Mechanism of Action
5-Cyano-2-fluorobenzaldehyde serves as a crucial building block for constructing the core structures of several PARP inhibitors, including the clinically approved drug Olaparib.[5][7] The aldehyde functionality allows for further chemical transformations to build the complex heterocyclic systems characteristic of these inhibitors.
The therapeutic strategy involving PARP inhibitors is based on the concept of synthetic lethality . In healthy cells, single-strand DNA breaks are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a key role.[3][9] If these breaks are not repaired, they can lead to double-strand breaks during DNA replication. These double-strand breaks are then repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[1][10]
In cancer cells with BRCA mutations, the HR pathway is deficient. When these cells are treated with a PARP inhibitor, the BER pathway is also compromised. This leads to an accumulation of unrepaired single-strand breaks, which are converted into double-strand breaks that the cancer cells cannot repair. The resulting genomic instability triggers apoptosis (programmed cell death), selectively killing the cancer cells while leaving healthy cells, with their functional HR pathway, relatively unharmed.[1][10][11]
The following diagram illustrates the principle of synthetic lethality with PARP inhibitors in BRCA-mutated cancer cells.
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutated cancer cells.
Conclusion
5-Cyano-2-fluorobenzaldehyde is a chemical intermediate with significant utility in organic synthesis, particularly in the development of targeted cancer therapeutics like PARP inhibitors. Its well-defined chemical properties and versatile reactivity make it a valuable tool for researchers and drug development professionals. A thorough understanding of its synthesis and applications can facilitate the design and creation of novel bioactive molecules.
References
- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 3. Beyond DNA Repair: Additional Functions of PARP-1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Cyano-2-fluorobenzaldehyde | 146137-79-3 | Benchchem [benchchem.com]
- 7. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 10. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The underlying mechanism for the PARP and BRCA synthetic lethality : Clearing up the misunderstandings [diva-portal.org]
